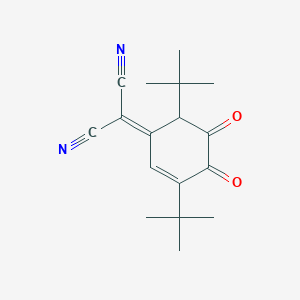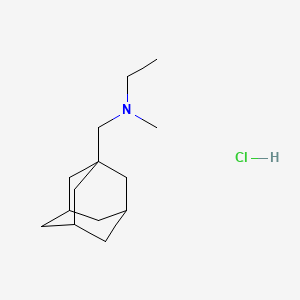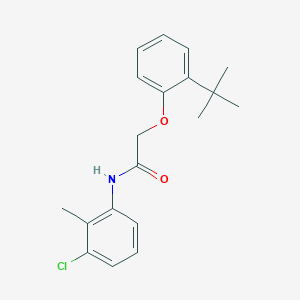
(3,6-di-tert-butyl-4,5-dioxo-2-cyclohexen-1-ylidene)malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,6-di-tert-butyl-4,5-dioxo-2-cyclohexen-1-ylidene)malononitrile, commonly known as DCM, is a yellow powder that has been widely used in scientific research due to its unique properties. DCM is a highly conjugated molecule that exhibits strong electron withdrawing properties, making it a valuable tool in various chemical and biological studies.
Mecanismo De Acción
The mechanism of action of DCM is based on its ability to form stable complexes with metal ions. DCM acts as a bidentate ligand, coordinating with the metal ion through its nitrogen atoms. The resulting complex exhibits unique properties, such as increased stability and altered reactivity, which can be exploited in various chemical and biological studies.
Biochemical and Physiological Effects:
DCM has been shown to exhibit a range of biochemical and physiological effects, including its ability to inhibit the growth of cancer cells and its potential as a therapeutic agent for neurodegenerative diseases. DCM has also been shown to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DCM is its strong electron withdrawing properties, which make it a valuable tool in various chemical and biological studies. DCM is also relatively easy to synthesize and purify, making it accessible to researchers. However, DCM has some limitations, such as its low solubility in water and its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of DCM in scientific research. One potential direction is the development of new metal-catalyzed reactions using DCM as a ligand. Another direction is the use of DCM as a fluorescent probe for the detection of metal ions in biological systems. Additionally, the potential therapeutic applications of DCM for the treatment of various diseases, such as cancer and neurodegenerative diseases, warrant further investigation.
Métodos De Síntesis
DCM can be synthesized through the reaction of malononitrile with cyclohexane-1,3-dione in the presence of tert-butyl alcohol and a catalytic amount of p-toluenesulfonic acid. The reaction yields DCM as a yellow crystalline solid with a melting point of 175-178°C. The purity of DCM can be verified through various analytical techniques such as NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
DCM has been widely used in scientific research due to its unique properties, such as its strong electron withdrawing properties and its ability to form stable complexes with metal ions. DCM has been used as a ligand in various metal-catalyzed reactions, including cross-coupling reactions, C-H activation, and asymmetric catalysis. DCM has also been used as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
IUPAC Name |
2-(3,6-ditert-butyl-4,5-dioxocyclohex-2-en-1-ylidene)propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-16(2,3)12-7-11(10(8-18)9-19)13(17(4,5)6)15(21)14(12)20/h7,13H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUVQEZKVJKKQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(=C(C#N)C#N)C=C(C(=O)C1=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine](/img/structure/B5233018.png)
![3-allyl-5-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5233019.png)
![methyl 3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B5233028.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine](/img/structure/B5233032.png)
![N-(2,3-dimethylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5233036.png)
![2-(allylthio)-4-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5233038.png)

![3-[(dipropylamino)methyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5233057.png)
amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5233062.png)

![2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B5233084.png)

![2-(benzoylamino)-N-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5233098.png)